![molecular formula C6HClF3N3S B2687130 7-氯-2-(三氟甲基)噻唑并[5,4-d]嘧啶 CAS No. 1934497-36-5](/img/structure/B2687130.png)

7-氯-2-(三氟甲基)噻唑并[5,4-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“7-Chloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

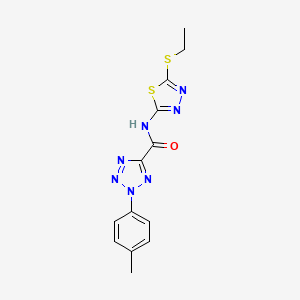

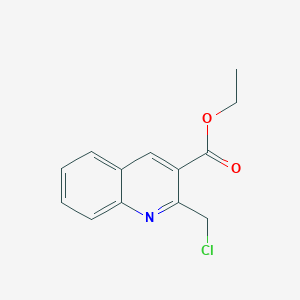

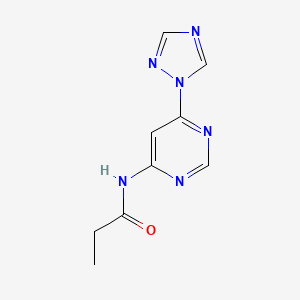

The synthesis of pyrimidine derivatives involves various methods . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of “7-Chloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine” was confirmed by a single-crystal X-ray diffraction . The X-ray diffraction data analysis indicated that it crystallized as a semi-solvate in the triclinic space group P –1 .Chemical Reactions Analysis

The chemical reactions of pyrimidine derivatives involve various processes . The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Chloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine” were characterized by spectroscopic methods and elemental analysis . It is stored in an inert atmosphere, under -20C .科学研究应用

Neuroprotective and Anti-neuroinflammatory Agents

Field

Pharmaceutical Research

Application

The compound is used in the synthesis of triazole-pyrimidine hybrids, which have potential neuroprotective and anti-neuroinflammatory properties .

Method of Application

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

Results

The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . From 14 compounds, six ( ZA2 to ZA6 and intermediate S5) exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Anticancer Activity

Field

Medicinal Chemistry

Application

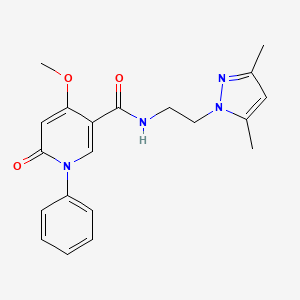

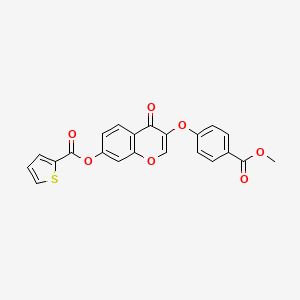

The compound is used in the synthesis of 5-Trifluoromethyl-2-thioxo-thiazolo [4,5-d]pyrimidine derivatives, which have potential anticancer activity .

Method of Application

New 7-oxo-, 7-chloro-, and 7-amino-5-trifluoromethyl-2-thioxo-thiazolo [4,5-d]pyrimidine derivatives were synthesized and evaluated for their potential anticancer activity . These derivatives were characterized by spectroscopic methods and elemental analysis, and the single-crystal X-ray diffraction was further performed to confirm a 3D structure for compounds .

Results

The antiproliferative activity evaluation of twelve new compounds was carried out on a variety of cell lines including four human cancer (A375, C32, DU145, MCF-7/WT) and two normal cell lines (CHO-K1 and HaCaT) . Four of them (2b, 3b, 4b, and 4c) were selected by the National Cancer Institute and evaluated for their in vitro anticancer activity using the NCI-60 screening program . 7-Chloro-3-phenyl-5-(trifluoromethyl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) proved to be the most active among the newly synthesized compounds .

Investigation of Interfacial Interactions

Field

Chemical Research

Application

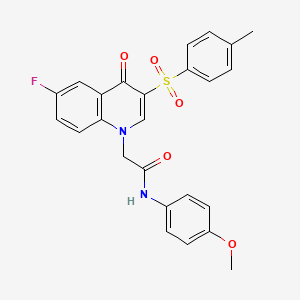

The compound is used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .

Method of Application

The compound is introduced into the IAM chromatographic stationary phase and the changes in the interfacial interactions are studied .

Results

The results of this study can provide valuable insights into the effect of chemical substitutions on the interfacial interactions of pyrimidines .

Synthesis of Thiazolothiazoles

Field

Organic Chemistry

Application

The compound is used in the synthesis of thiazolothiazoles .

Method of Application

The compound is used as a starting material in the synthesis of thiazolothiazoles . The synthesis process involves several steps, including condensation, cyclization, and substitution reactions .

Results

The synthesis of thiazolothiazoles from this compound can lead to the production of a variety of derivatives with potential applications in medicinal chemistry .

Investigation of Fluorescence Properties

Field

Physical Chemistry

Application

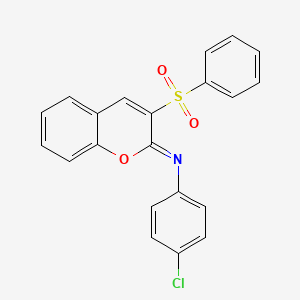

The compound is used in the study of fluorescence properties of thiazole-based metal–organic frameworks .

Method of Application

The compound is introduced into metal–organic frameworks and the changes in fluorescence properties are studied . The study involves the investigation of ligand-centered fluorescence, metal-centered 5d–4f/4f–4f emission in the visible and the NIR range, and antenna effects via Dexter and Förster (FRET) energy transfer mechanisms .

Results

The results of this study can provide valuable insights into the fluorescence properties of thiazole-based metal–organic frameworks .

未来方向

Pyrimidine derivatives are considered potential therapeutic agents, particularly in the development of anticancer drugs . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Thus, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

属性

IUPAC Name |

7-chloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HClF3N3S/c7-3-2-4(12-1-11-3)14-5(13-2)6(8,9)10/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIBXPRWWDIQAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)N=C(S2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HClF3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine | |

CAS RN |

1934497-36-5 |

Source

|

| Record name | 7-chloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2687047.png)

![3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2687050.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-3-carboxamide](/img/structure/B2687054.png)

![4-isopropoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687055.png)

![3-((5-((2-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2687060.png)

![8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2687061.png)

![2-(1,2-dimethylindol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide](/img/structure/B2687066.png)